4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

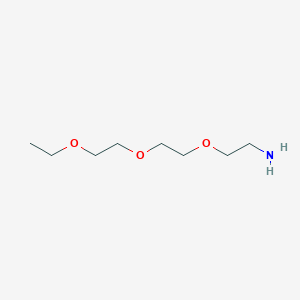

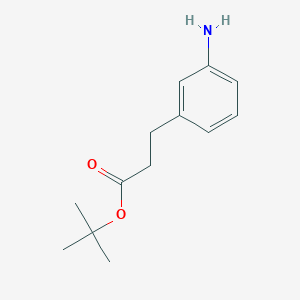

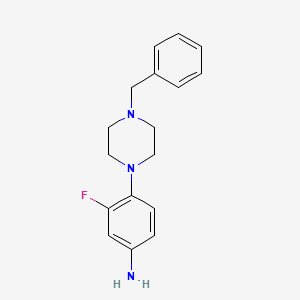

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline (FBP) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. FBP is a piperazine derivative that contains a fluoro-substituted benzene ring. It is a promising compound for drug development due to its unique properties and the potential for a wide range of biological activities.

Scientific Research Applications

Synthetic Applications and Methodologies

Practical Synthesis of Fluorinated Biphenyls

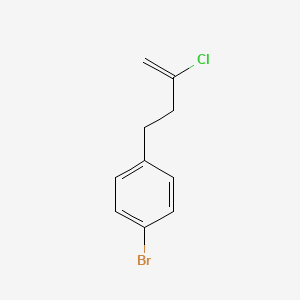

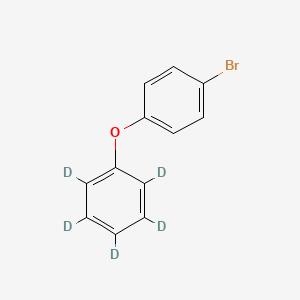

Fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, have been synthesized through bromination and diazotization methods. These compounds are key intermediates in the manufacture of pharmaceuticals like flurbiprofen, demonstrating the importance of fluorinated aromatic compounds in drug synthesis and development (Qiu et al., 2009).

Biological Activity and Drug Design

Benzylpiperazine Derivatives in Medicinal Chemistry

N-phenylpiperazine is a versatile scaffold in medicinal chemistry, leading to compounds with potential CNS activity. Phenylpiperazine derivatives have reached clinical trials, emphasizing the relevance of this structural motif in designing drugs for treating CNS disorders (Maia et al., 2012).

Chemical Sensing and Analytical Applications

Fluorescent Chemosensors

Compounds based on specific fluorophoric platforms, including those with structural motifs related to benzylpiperazine and fluorinated anilines, have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. These applications highlight the potential utility of "4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline" in developing sensitive and selective sensors for various analytes (Roy, 2021).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline are carbonic anhydrase (CA) enzymes and tyrosinase (TYR) enzymes . These enzymes play crucial roles in various physiological functions. CA enzymes are involved in regulating pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . TYR enzymes, on the other hand, are involved in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of TYR enzymes . In the case of CA enzymes, it fits nicely into the active site of the enzyme and interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .

Biochemical Pathways

The inhibition of CA enzymes affects the reversible hydration reaction of CO2, thereby influencing many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The inhibition of TYR enzymes affects the multi-step conversion of mono- or di-phenolic compounds to eumelanin and pheomelanin, thereby influencing pigmentation, UV radiation, and free radicals protection .

Result of Action

The inhibition of CA enzymes by this compound can potentially be used in the treatment of a wide range of disorders, such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis . The inhibition of TYR enzymes can potentially be used in the treatment of hyperpigmentation disorders in humans .

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tyrosinase, an enzyme involved in melanin synthesis, acting as a competitive inhibitor . This interaction inhibits the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release and receptor activity, impacting cell communication and function . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and inhibiting enzymatic activity . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, influencing the enzyme’s function from a site distinct from the active site . These interactions result in changes in cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure resulting in cumulative changes in cellular behavior and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can induce toxic effects, including neurotoxicity and behavioral abnormalities . These findings highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes result in the formation of various metabolites, which can have distinct biochemical activities. The compound’s interaction with metabolic enzymes, such as cytochrome P450, influences its metabolic fate and the overall metabolic flux within the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and organelles influence its localization and accumulation, affecting its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus allows it to modulate gene expression, while its localization in the mitochondria affects cellular energy metabolism .

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKKGBMELYMFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.